

Application Notes and Protocols: 4-Bromoquinoline-6-carbonitrile in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Bromoquinoline-6-carbonitrile

Cat. No.: B1339123

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring is a key aspect of modern drug design. 4-

Bromoquinoline-6-carbonitrile has emerged as a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 4-position serves as a convenient handle for introducing various amino substituents via nucleophilic aromatic substitution, while the carbonitrile group at the 6-position can be maintained or further modified.

These application notes provide a comprehensive overview of the utility of **4-Bromoquinoline-6-carbonitrile** in the development of novel therapeutic agents, with a focus on its application in the synthesis of Cyclin-Dependent Kinase 8/19 (CDK8/19) inhibitors.

Key Application: Synthesis of Kinase Inhibitors

4-Bromoquinoline-6-carbonitrile is a key intermediate in the synthesis of a class of potent and selective CDK8/19 inhibitors.[4][5] CDK8 and its paralog CDK19 are Mediator kinases that

play a pivotal role in regulating gene transcription.[4] Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.

Derivatives of **4-Bromoquinoline-6-carbonitrile** have been designed as next-generation inhibitors with improved potency, metabolic stability, and pharmacokinetic profiles compared to earlier quinazoline-based inhibitors.[4][5] One such optimized compound, Senexin C, demonstrates potent CDK8/19 inhibitory activity and favorable in vivo properties.[4]

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of Senexin C, a derivative of **4-Bromoquinoline-6-carbonitrile**, against CDK8 and a panel of other kinases.

Compound	Target Kinase	IC50 (nM)
Senexin C (20a)	CDK8/CycC	4.8
	CDK19/CycC	7.9
	CDK1	>10,000
	CDK2	>10,000
	CDK4	>10,000
	CDK5	>10,000
	CDK7	>10,000
	CDK9	>10,000

(Data sourced from: A
Selective and Orally
Bioavailable Quinoline-6-
carbonitrile-based Inhibitor of
CDK8/19 Mediator Kinase with
Tumor-enriched
Pharmacokinetics)[4]

Experimental Protocols

Synthesis of a 4-((Aryl-ethyl)amino)quinoline-6-carbonitrile Derivative (e.g., Senexin C)

This protocol describes a general method for the synthesis of Senexin C (compound 20a), a potent CDK8/19 inhibitor, starting from commercially available materials.^[4]

A. Synthesis of the Amine Intermediate (19a):

- Step 1: Suzuki Coupling: Methyl 6-bromo-2-naphthoate is methylated via a Suzuki coupling reaction to yield methyl 6-methyl-2-naphthoate.
- Step 2: Bromination: The methyl group is then brominated using a radical reaction to produce methyl 6-(bromomethyl)-2-naphthoate.
- Step 3: Cyanation: The bromo derivative undergoes cyanation to afford methyl 6-(cyanomethyl)-2-naphthoate.
- Step 4: Hydrolysis: The ester is hydrolyzed under basic conditions to yield 6-(cyanomethyl)-2-naphthoic acid.
- Step 5: Amidation: The resulting carboxylic acid is amidated with an appropriate amine to generate the corresponding amide.
- Step 6: Reduction: The nitrile and amide functionalities are reduced, for example with Raney Nickel and hydrogen gas, to form the final amine intermediate (19a).

B. Final Substitution Reaction:

- Step 7: 4-Chloroquinoline-6-carbonitrile is reacted with the synthesized amine intermediate (19a) in a nucleophilic aromatic substitution reaction to yield the final product, Senexin C (20a).

In Vitro Kinase Inhibition Assay Protocol

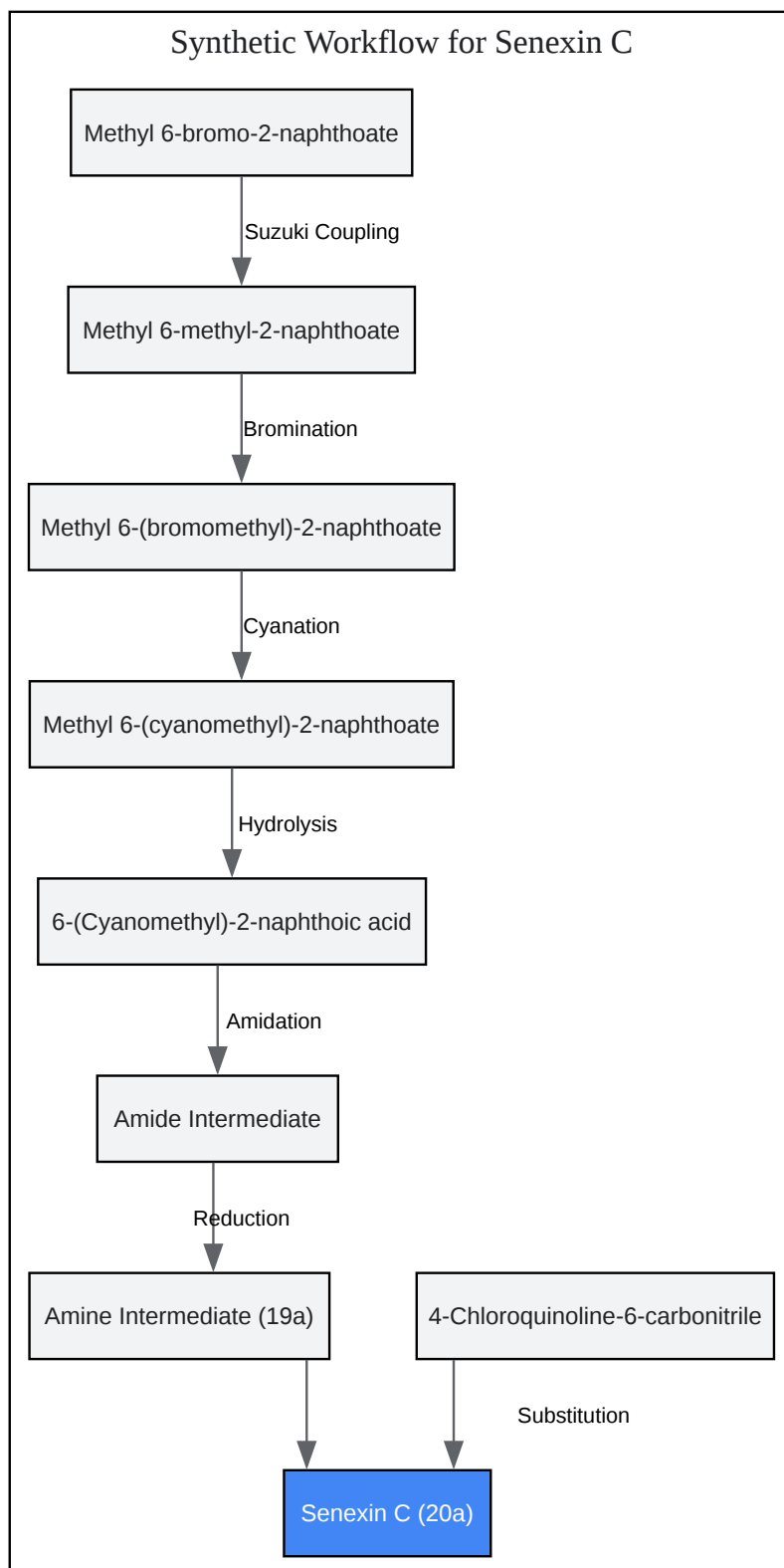
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against CDK8/CycC.

- Materials:

- Recombinant human CDK8/CycC enzyme
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ATP
- Substrate peptide (e.g., a generic serine/threonine kinase substrate)
- Test compound (e.g., Senexin C) dissolved in DMSO
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates
- Procedure:
 - Add 2.5 µL of the test compound at various concentrations (typically in a 3-fold serial dilution) to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
 - Add 2.5 µL of the CDK8/CycC enzyme solution in kinase buffer to each well.
 - Incubate the plate for 10 minutes at room temperature.
 - Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide in kinase buffer. The final ATP concentration should be at or near the K_m value for the enzyme.
 - Incubate the reaction mixture for 1 hour at 30°C.
 - Stop the reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions.
 - Measure the luminescence signal using a plate reader.
 - Calculate the percent inhibition for each concentration of the test compound relative to the controls.

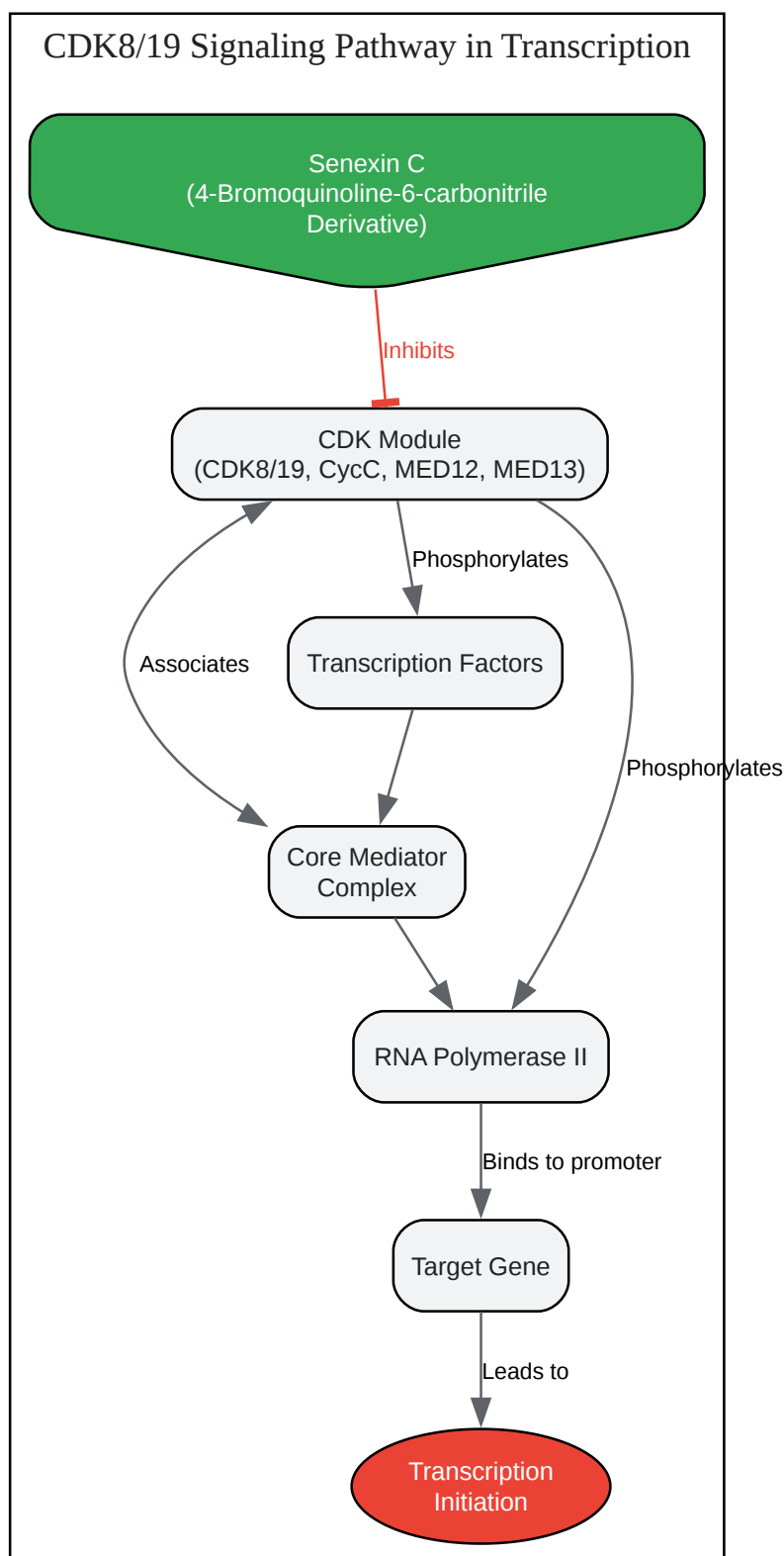
- Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Visualizations



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Caption: Synthetic pathway for Senexin C.



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Caption: Inhibition of CDK8/19 by Senexin C.

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